

Spectroscopic Analysis of Tetramethylammonium Chloride: A Technical Guide

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Compound of Interest

Compound Name: Tetramethylammonium chloride

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tetramethylammonium chloride** ((CH₃)₄NCl). It includes key spectral data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Introduction

Tetramethylammonium chloride is a quaternary ammonium salt with the chemical formula (CH₃)₄N⁺Cl⁻. It is a hygroscopic, colorless solid soluble in water and polar organic solvents. As a widely used chemical reagent in organic synthesis and various industrial applications, a thorough understanding of its spectroscopic properties is essential for characterization and quality control. This document details its ¹H NMR, ¹³C NMR, and IR spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **tetramethylammonium chloride**, due to its simple and symmetrical structure, the NMR spectra are straightforward.

Table 1: ^1H NMR Spectroscopic Data for **Tetramethylammonium Chloride**

Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
D ₂ O	~3.1	Singlet	(CH ₃) ₄ N ⁺

Note: The chemical shift can vary slightly depending on the concentration and the specific reference standard used.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **Tetramethylammonium Chloride**

Solvent	Chemical Shift (δ) ppm	Assignment
D ₂ O	~55.5	(CH ₃) ₄ N ⁺

Note: The chemical shift is reported relative to a standard reference.[\[3\]](#)

Infrared (IR) Spectroscopic Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of **tetramethylammonium chloride** is characterized by absorptions corresponding to the vibrations of the methyl groups and the C-N bonds.

Table 3: Key IR Absorption Bands for **Tetramethylammonium Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3025	Medium	C-H stretching vibrations of the methyl groups
~1480	Strong	Asymmetric C-H bending (scissoring) of the methyl groups
~1400	Medium	Symmetric C-H bending (umbrella mode) of the methyl groups
~950	Strong	C-N stretching vibrations

Note: The exact positions and intensities of the absorption bands can be influenced by the sampling method (e.g., KBr pellet, Nujol mull, or ATR).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of **tetramethylammonium chloride**.

4.1 NMR Spectroscopy Protocol (for water-soluble compounds)

- Sample Preparation:
 - Weigh approximately 5-10 mg of **tetramethylammonium chloride**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.[\[7\]](#)
 - Vortex the vial to ensure the sample is fully dissolved.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Lock the spectrometer onto the deuterium signal of the D₂O solvent.
- Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - For ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
 - For ¹³C NMR:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - The spectral width should encompass the typical range for carbon chemical shifts (usually 0-220 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[\[8\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale. For spectra in D₂O, the residual HDO peak (around 4.79 ppm) can be used as a secondary reference, or an external standard like DSS or TSP can be used for more precise measurements.[\[9\]](#)[\[10\]](#)
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

4.2 FTIR Spectroscopy Protocols

4.2.1 KBr Pellet Method

This method is suitable for obtaining high-quality transmission spectra of solid samples.[\[11\]](#)[\[12\]](#)

- Sample Preparation:
 - Dry FTIR-grade potassium bromide (KBr) powder in an oven at $\sim 110^{\circ}\text{C}$ for several hours to remove any absorbed water.[\[13\]](#) Store in a desiccator.
 - In an agate mortar and pestle, grind 1-2 mg of **tetramethylammonium chloride** into a fine powder.[\[11\]](#)
 - Add approximately 100-200 mg of the dried KBr powder to the mortar.[\[11\]](#)
 - Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[\[12\]](#)
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[\[13\]](#)[\[14\]](#) It is recommended to do this under vacuum to remove trapped air and moisture.[\[13\]](#)
 - Carefully release the pressure and extract the die.
 - A transparent or translucent pellet should be formed.
- Data Acquisition:
 - Place the pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The typical scanning range is $4000\text{-}400\text{ cm}^{-1}$.

4.2.2 Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method for analyzing solid samples with minimal preparation.

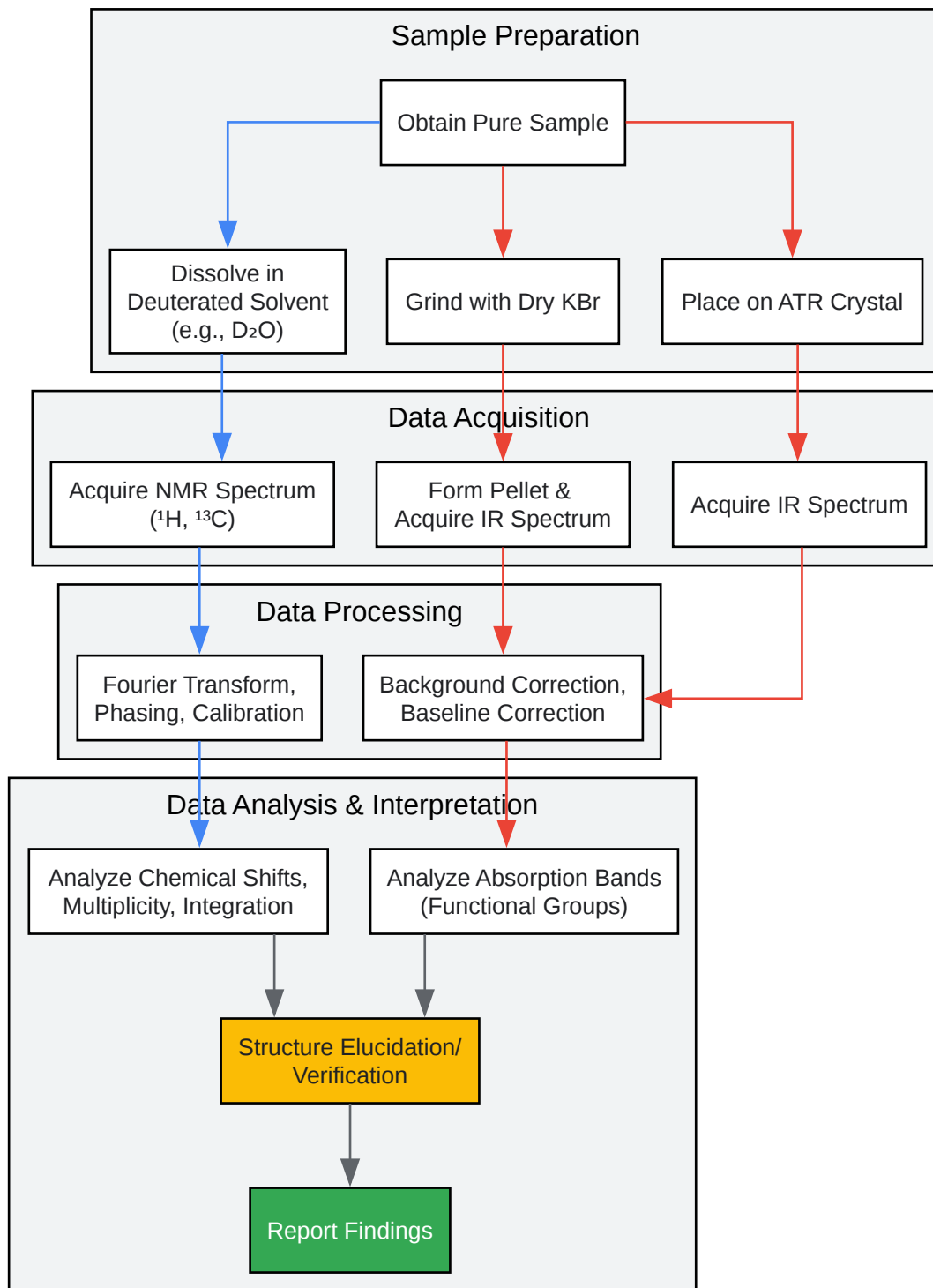
[15]

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be taken.
 - Place a small amount of the solid **tetramethylammonium chloride** sample onto the ATR crystal, ensuring it completely covers the crystal surface.[16]
- Data Acquisition:
 - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[15][16]
 - Acquire the FTIR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Post-Measurement:
 - Release the pressure clamp and remove the sample.
 - Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[15]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **tetramethylammonium chloride**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for NMR and IR spectroscopic analysis.

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